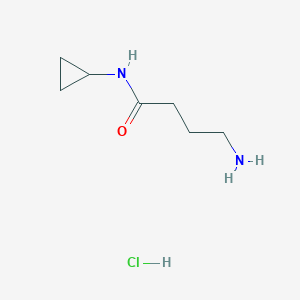

4-amino-N-cyclopropylbutanamide hydrochloride

Description

Properties

IUPAC Name |

4-amino-N-cyclopropylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-5-1-2-7(10)9-6-3-4-6;/h6H,1-5,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXBTSLMDYZNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376394-44-3 | |

| Record name | 4-amino-N-cyclopropylbutanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclopropylbutanamide hydrochloride typically involves the reaction of cyclopropylamine with 4-aminobutyric acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in achieving efficient production while maintaining quality standards .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclopropylbutanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-amino-N-cyclopropylbutanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems and pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopropylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound’s structural uniqueness lies in its cyclopropyl amide moiety. Below is a comparison with related hydrochlorides:

Table 1: Structural and Functional Group Comparison

| Compound Name | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| 4-Amino-N-cyclopropylbutanamide HCl | Cyclopropyl amide, primary amine | C₇H₁₄ClN₂O | 210.11 | Cyclopropyl group enhances rigidity |

| 4-(Dimethylamino)butanoic acid HCl | Tertiary amine, carboxylic acid | C₆H₁₄ClNO₂ | 167.64 | Polar, water-soluble due to -COOH |

| Benzydamine HCl | Aromatic amine, ether | C₁₉H₂₃ClN₂O | 345.85 | Larger aromatic system for bioactivity |

| Memantine HCl | Adamantane-derived amine | C₁₂H₂₂ClN | 215.77 | Rigid adamantane backbone |

Key Observations :

- Cyclopropyl vs. Adamantane/Aromatic Systems: The cyclopropyl group in 4-amino-N-cyclopropylbutanamide HCl provides moderate steric hindrance and conformational rigidity, unlike the adamantane core of memantine HCl or the aromatic systems in benzydamine HCl. This makes the target compound less lipophilic than adamantane derivatives but more rigid than linear aliphatic amines .

- Amide vs. Carboxylic Acid: Compared to 4-(dimethylamino)butanoic acid HCl, the amide group in the target compound reduces acidity and may improve metabolic stability .

Key Observations :

- However, its simpler structure suggests straightforward preparation compared to polycyclic systems .

- Thermal Stability : The decomposition temperature of the target compound is unreported, but cyclopropyl amides generally exhibit moderate stability, contrasting with memantine HCl’s high thermal resistance due to its adamantane framework .

Biological Activity

4-Amino-N-cyclopropylbutanamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 177.66 g/mol. The presence of the cyclopropyl group contributes to its unique pharmacological properties.

This compound has been shown to interact with various biological targets, primarily through inhibition of specific enzymes and receptors involved in disease processes. Its mechanism includes:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of leukotriene A-4 hydrolase, which plays a significant role in inflammatory responses by converting leukotriene A-4 to leukotriene B-4, a potent pro-inflammatory mediator .

- Modulation of Neurotransmitter Systems : Preliminary studies suggest that it may influence neurotransmitter release, potentially impacting conditions like anxiety and depression.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anti-inflammatory Effects : By inhibiting leukotriene synthesis, this compound may reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.

- Neuroprotective Properties : Some studies suggest neuroprotective effects, which could be beneficial in neurodegenerative diseases.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Data Table: Biological Activities and Mechanisms

| Biological Activity | Mechanism | References |

|---|---|---|

| Anti-inflammatory | Inhibition of leukotriene synthesis | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

Several case studies have explored the effects of this compound in various contexts:

- Inflammatory Disease Model : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.

- Neurodegenerative Disease Research : A study on neuronal cultures indicated that treatment with this compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions. This points towards its neuroprotective potential.

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains, indicating its possible use as an antimicrobial agent.

Q & A

Q. What are the key considerations for synthesizing 4-amino-N-cyclopropylbutanamide hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves an amidation reaction between 4-aminobutanoyl chloride and cyclopropylamine under controlled conditions. Critical steps include:

- Reagent Selection : Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the acyl chloride intermediate.

- Temperature Control : Maintaining 0–5°C during the reaction to prevent side reactions like over-alkylation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 excess of cyclopropylamine) to account for volatility losses .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Hazard Mitigation : The compound is classified as acutely toxic (oral, Category 4) and causes skin/eye irritation (H315, H319). Use fume hoods to avoid inhalation of dust (H335) .

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and EN 166-compliant safety goggles. Respiratory protection (e.g., P95 masks) is required for aerosol-prone procedures .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How is this compound characterized analytically?

- Methodological Answer :

- Structural Confirmation : NMR (¹H/¹³C) to verify the cyclopropyl group (δ 0.5–1.5 ppm) and amide proton (δ 6.5–8.0 ppm). FT-IR for amide C=O stretching (~1650 cm⁻¹) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Purity ≥95% is achievable with gradient elution .

- Salt Form Verification : Elemental analysis for chloride content (theoretical Cl⁻: ~15.4%) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis, and what factors commonly lead to by-product formation?

- Methodological Answer :

- By-Product Sources :

- Hydrolysis of the acyl chloride intermediate due to residual moisture.

- Over-alkylation from excess cyclopropylamine.

- Optimization Strategies :

- Use molecular sieves or anhydrous MgSO₄ to scavenge water .

- Employ dropwise addition of cyclopropylamine to control exothermic reactions .

- Post-synthesis acidification (HCl gas) to precipitate the hydrochloride salt, improving yield to ~75–85% .

Q. What analytical techniques are most effective in resolving structural ambiguities or impurities in this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (theoretical [M+H]⁺ = 175.11) and identifies impurities like unreacted starting materials .

- X-ray Crystallography : Resolves stereochemical uncertainties in the cyclopropylamide moiety .

- Thermogravimetric Analysis (TGA) : Assesses hygroscopicity and decomposition points (>200°C observed in related hydrochlorides) .

Q. How does the cyclopropyl group influence the biological activity of this compound compared to other alkyl substituents?

- Methodological Answer :

- Conformational Rigidity : The cyclopropyl group restricts bond rotation, enhancing receptor binding specificity. For example, it may improve affinity for GABA₃ receptors compared to linear alkyl analogs .

- Metabolic Stability : Cyclopropane’s strain energy reduces oxidative metabolism by cytochrome P450 enzymes, as seen in related compounds with extended plasma half-lives (t₁/₂ > 6 hours) .

- Comparative Studies : Replace cyclopropyl with methyl or ethyl groups in SAR studies. Use radioligand binding assays (e.g., ³H-labeled analogs) to quantify receptor affinity shifts .

Data Contradiction Analysis

- Synthesis Yield Variability : Some protocols report yields ≤60% (e.g., aqueous workup methods) , while anhydrous conditions achieve ≥80% . Contradictions arise from differences in solvent purity and moisture control.

- Biological Activity Claims : While cyclopropyl analogs are often linked to CNS targets , limited target-specific data exists for this compound. Validate via knock-in/knockout animal models to confirm hypothesized mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.